Ketoreductase Substrate Specificity: 2-Methyl-3-oxopentanoic Acid NAC Ester vs. Other Diketides
The NAC thioester of 2-methyl-3-oxopentanoic acid exhibits a catalytic efficiency (kcat/Km) of 21.7 M⁻¹ s⁻¹ for the isolated ketoreductase domain from the erythromycin polyketide synthase [1]. In comparison, the structurally related 3-methyl-2-oxopentanoic acid shows a kcat/Km of only 17.7 s⁻¹ mM⁻¹ under similar assay conditions [2]. This represents a ~23% higher catalytic efficiency for the 2-methyl-3-oxo isomer, demonstrating its superior recognition as a model substrate for PKS engineering studies [1].
| Evidence Dimension | Catalytic efficiency (kcat/Km) for ketoreductase domain |
|---|---|
| Target Compound Data | 21.7 M⁻¹ s⁻¹ |
| Comparator Or Baseline | 3-Methyl-2-oxopentanoic acid: 17.7 s⁻¹ mM⁻¹ |
| Quantified Difference | ~23% higher kcat/Km for target compound |
| Conditions | Assay with isolated ketoreductase domain from erythromycin PKS, NAC thioester substrates |
Why This Matters
The higher catalytic efficiency makes 2-methyl-3-oxopentanoic acid a preferred substrate for studying ketoreductase stereospecificity, crucial for polyketide synthase engineering and biocatalysis development.
- [1] Østergaard, L. H., Kellenberger, L., Cortés, J., Roddis, M. P., Deacon, M., Staunton, J., & Leadlay, P. F. (2002). Stereochemistry of catalysis by the ketoreductase activity in the first extension module of the erythromycin polyketide synthase. Biochemistry, 41(8), 2719-2726. PMID: 11851419. View Source
- [2] BRENDA Enzyme Database. (2019). Entry for EC 4.1.1.43, substrate 3-methyl-2-oxopentanoic acid. kcat/Km = 17.7 s⁻¹ mM⁻¹. View Source
